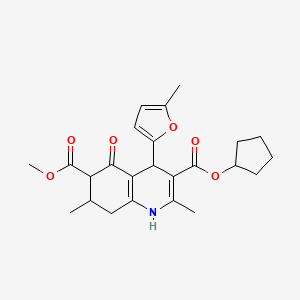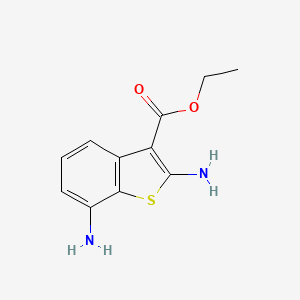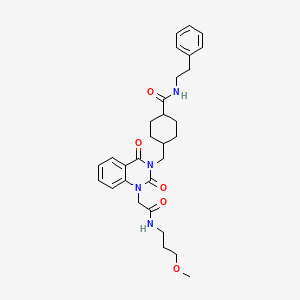![molecular formula C14H19N3O B11446716 N-[1-(1H-benzimidazol-2-yl)pentyl]acetamide](/img/structure/B11446716.png)
N-[1-(1H-benzimidazol-2-yl)pentyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-acetamide is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-acetamide typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by further functionalization to introduce the pentyl chain and acetamide group. One common method involves the reaction of ortho-phenylenediamine with pentyl aldehyde in the presence of an acid catalyst to form the benzimidazole core. This is followed by acetylation using acetic anhydride to introduce the acetamide group .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiparasitic and antioxidant agent.
Medicine: Investigated for its potential anticancer, antibacterial, and antiviral properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens or cancer cells. The acetamide group may enhance the compound’s ability to penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.
Benzimidazole-2-acetonitrile: A derivative with a cyano group at the 2-position.
Uniqueness
N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-acetamide is unique due to its specific combination of a pentyl chain and an acetamide group, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)pentyl]acetamide |
InChI |
InChI=1S/C14H19N3O/c1-3-4-7-13(15-10(2)18)14-16-11-8-5-6-9-12(11)17-14/h5-6,8-9,13H,3-4,7H2,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
VLULDFKKUDHYHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=NC2=CC=CC=C2N1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-N-ethyl-4,4-dimethyl-15-methylsulfanyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11446633.png)
![2-{[4-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11446641.png)

![Cyclohexyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11446650.png)

![Propan-2-yl 7-methyl-4-oxo-5-phenyl-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11446662.png)



![7-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11446683.png)
![N-(4-chlorophenyl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11446689.png)
![3-benzyl-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11446691.png)

![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B11446708.png)
